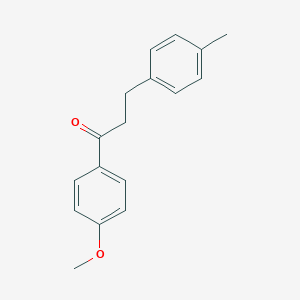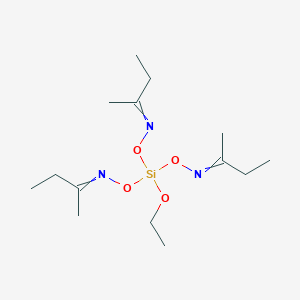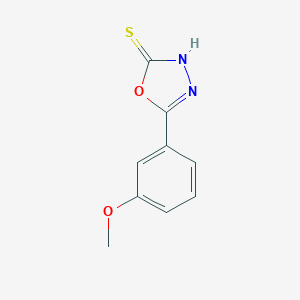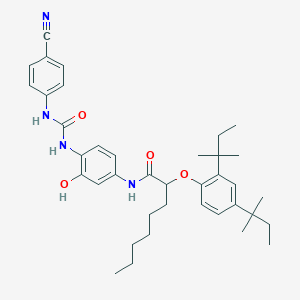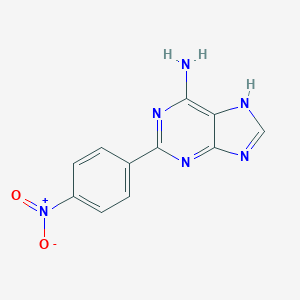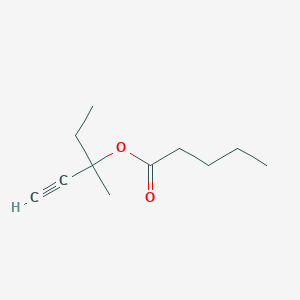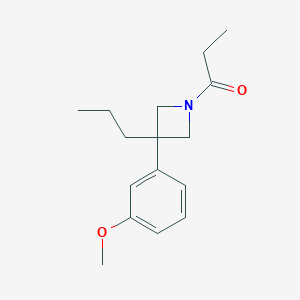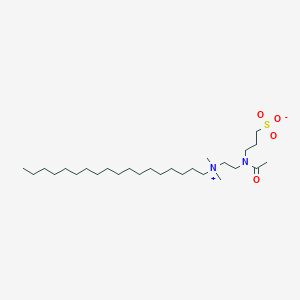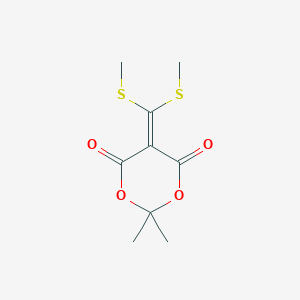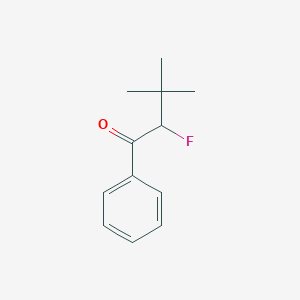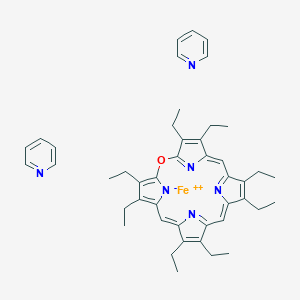
Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate
Overview
Description
(??)-Methyl Jasmonate is a volatile organic compound derived from jasmonic acid. It is a significant signaling molecule in plants, playing a crucial role in regulating plant defense responses, growth, and development. This compound is involved in various physiological processes, including seed germination, root growth, flowering, fruit ripening, and senescence .
Mechanism of Action
Methyl jasmonate (MeJA), also known as Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, is a plant growth regulator belonging to the jasmonate family. It plays a crucial role in plant growth, development, and defense mechanisms . This article will delve into the various aspects of MeJA’s mechanism of action.
Target of Action
MeJA primarily targets the COI1-JAZ co-receptor complex in plants . This complex is integral to the jasmonate signaling pathway, which regulates plant growth, development, and defense mechanisms . MeJA also stimulates the production of proteinase inhibitors, antimicrobial compounds, antioxidant enzyme activity, pathogenesis-related and protective proteins .
Mode of Action
MeJA interacts with its targets to induce a variety of changes in the plant. It activates the expression of genes involved in jasmonate synthesis . This interaction results in the suppression of cell cycle genes expression in the later stages . Additionally, MeJA acts through COI1 to activate a plasma membrane H±ATPase, leading to a series of cellular changes that result in stomatal closure .
Biochemical Pathways
MeJA affects several biochemical pathways in plants. It is synthesized from α-linolenic acid (α-LeA) via the octadecanoid pathway . The process involves a series of enzymatic reactions, including the actions of 13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) . The end product of this pathway is jasmonic acid, which can be further metabolized to various active or inactive compounds .
Pharmacokinetics
It is known that meja is a potent signaling molecule that can mediate intra- and inter-plant communications . This suggests that MeJA can be distributed throughout the plant to exert its effects.
Result of Action
The action of MeJA leads to a range of molecular and cellular effects. It regulates plant adaptations to biotic stresses, such as herbivore attack and pathogen infection, as well as abiotic stresses, including wounding, ozone, and ultraviolet radiation . MeJA also has functions in plant developmental events, including primary root growth, reproductive development, and leaf senescence .
Action Environment
The action, efficacy, and stability of MeJA are influenced by various environmental factors. For instance, MeJA plays a vital role in regulating plant defense responses under both abiotic and biotic stresses . It coordinates with other plant hormones under changing environmental conditions . Furthermore, MeJA can induce plant defense responses upon pathogen or insect attack, mechanical wounding, or abiotic and biotic stresses such as drought, salinity, low temperature, etc .
Biochemical Analysis
Biochemical Properties
Methyl Jasmonate interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of caspase family proteins, which play a key role in programmed cell death . The nature of these interactions involves the induction of plant defense genes, leading to chemical defense mechanisms that mimic the effects of mechanical damage and insect feeding .
Cellular Effects
Methyl Jasmonate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can induce the production of multiple types of defense chemicals such as phytoalexins (antimicrobial), nicotine, and protease inhibitors .
Molecular Mechanism
At the molecular level, Methyl Jasmonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the induction of plant defense genes, leading to the production of defense chemicals .
Metabolic Pathways
Methyl Jasmonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Methyl Jasmonate is transported and distributed within cells and tissues. It could interact with various transporters or binding proteins, affecting its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (??)-Methyl Jasmonate typically involves the reaction of (2Z)-2-buten-1-yl bromide with lithium in the presence of copper(I) iodide, followed by treatment with a mixture of 2-methylene- and 4-methylene-3-oxocyclopentylacetic acid methyl ester .
Industrial Production Methods: Industrial production methods for (??)-Methyl Jasmonate often involve the use of microencapsulation techniques. For instance, the optimal formulation for preparing (??)-Methyl Jasmonate microcapsules includes 0.04% emulsifier, 2.5% sodium alginate, 0.5% chitosan, and 3% calcium chloride. This method ensures a lower dose of (??)-Methyl Jasmonate while retaining its overall quality attributes .
Chemical Reactions Analysis
Types of Reactions: (??)-Methyl Jasmonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions include various derivatives of (??)-Methyl Jasmonate, which are used in different applications, such as enhancing plant defense mechanisms and improving post-harvest fruit quality .
Scientific Research Applications
(??)-Methyl Jasmonate has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 2-(3-oxo-2-pent-2-enylcyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDNTWNSAZUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343890 | |
| Record name | Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |
| Record name | Methyl jasmonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 110 °C at 0.2 mm Hg | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 113 degrees C (> 235 degrees F) - closed cup | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection., ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways., Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway., In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated., For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page. | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
39924-52-2, 20073-13-6, 1211-29-6 | |
| Record name | Methyl 3-oxo-2-(2-penten-1-yl)cyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39924-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyl Jasmonate (MeJA) is a naturally occurring plant hormone found in a wide variety of plant species. It plays a crucial role in regulating plant growth and development, particularly in response to environmental stresses and pathogen attacks.
A: While the precise mechanism is still being investigated, MeJA is thought to bind to specific receptor proteins within plant cells. This binding initiates a complex signaling cascade that ultimately leads to changes in gene expression, influencing various physiological and biochemical processes. [, ]
ANone: MeJA can trigger a wide range of responses, including:
- Increased production of secondary metabolites: Many studies have demonstrated that MeJA can enhance the biosynthesis of various secondary metabolites in plants, including terpenoids, alkaloids, and phenolic compounds. These metabolites often play important roles in plant defense mechanisms. [, , , , ]
- Activation of defense-related genes: MeJA can activate the expression of genes involved in plant defense responses, such as those encoding pathogenesis-related proteins and enzymes involved in the biosynthesis of phytoalexins. [, ]
- Influence on growth and development: MeJA can inhibit growth in some plant tissues while promoting it in others. It can also influence processes like senescence, fruit ripening, and tuber formation. [, , , ]
A:
ANone: MeJA has several potential applications in agriculture, including:
- Improving crop resistance to pests and diseases: By inducing the production of defense-related compounds, MeJA can enhance the resistance of crops to various pests and pathogens, reducing the reliance on synthetic pesticides. [, , ]
- Enhancing fruit quality: Pre-harvest applications of MeJA have been shown to improve the color, firmness, and nutritional content of fruits like apples and grapefruits, extending their shelf life and enhancing their market value. [, ]
- Increasing the yield of valuable secondary metabolites: MeJA can be used to stimulate the production of valuable secondary metabolites in plants, such as those used in pharmaceuticals, fragrances, and food additives. [, , ]
ANone: Various analytical methods are employed to study MeJA, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify MeJA in complex plant extracts, often after derivatization to enhance its volatility. [, ]
- High-performance liquid chromatography (HPLC): HPLC, coupled with various detectors like UV-Vis or mass spectrometry, is also used for the analysis of MeJA and its metabolites. [, ]
A: Yes, research suggests that the enantiomers of methyl jasmonate, specifically (+)-methyl jasmonate and (−)-methyl jasmonate, can exhibit different biological activities in plants. For example, (+)-methyl jasmonate has been shown to be more effective in reducing lipid oxidation in boiled potatoes compared to (−)-methyl jasmonate. [, ]
A: Research has explored the effects of structural modifications on MeJA's activity. For instance, certain structural analogs have shown enhanced elicitation of taxane biosynthesis in Taxus chinensis cell cultures. [] Understanding structure-activity relationships is crucial for developing synthetic analogs with improved potency or targeted applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




